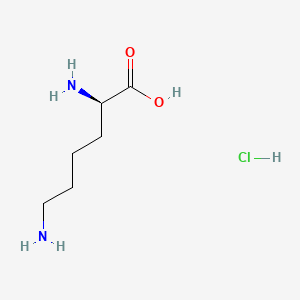
sodium;naphthalen-1-yl hydrogen phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium naphthalen-1-yl hydrogen phosphate hydrate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is commonly used in various scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium naphthalen-1-yl hydrogen phosphate hydrate typically involves the reaction of naphthalen-1-ol with phosphorus oxychloride to form naphthalen-1-yl phosphate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt. The final product is obtained by crystallization from an aqueous solution, resulting in the hydrated form .
Industrial Production Methods
Industrial production of sodium naphthalen-1-yl hydrogen phosphate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization and dried under controlled conditions to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium naphthalen-1-yl hydrogen phosphate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalen-1-yl phosphate derivatives.
Reduction: Reduction reactions can convert it back to naphthalen-1-ol.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products Formed
Oxidation: Naphthalen-1-yl phosphate derivatives.
Reduction: Naphthalen-1-ol.
Substitution: Various substituted naphthalen-1-yl phosphate compounds.
Scientific Research Applications
Sodium naphthalen-1-yl hydrogen phosphate hydrate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of sodium naphthalen-1-yl hydrogen phosphate hydrate involves its interaction with biological molecules. It can act as a substrate for enzymes, particularly phosphatases, which catalyze the hydrolysis of phosphate esters. This interaction is crucial in various biochemical pathways, including signal transduction and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl phosphate sodium hydrate: Similar in structure but may differ in hydration state.
1-Naphthyl phosphate monosodium salt monohydrate: Another closely related compound with similar applications
Uniqueness
Sodium naphthalen-1-yl hydrogen phosphate hydrate is unique due to its specific hydration state, which can influence its physical properties and applications. Its versatility in various chemical reactions and scientific research applications makes it a valuable compound in multiple fields .
Properties
IUPAC Name |
sodium;naphthalen-1-yl hydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWUDGODQXQNON-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NaO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7802236.png)




![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)
![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)



![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
